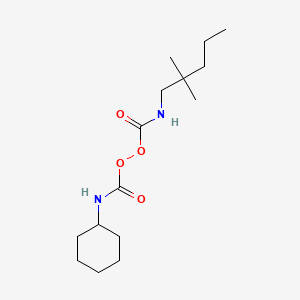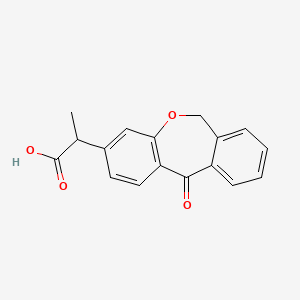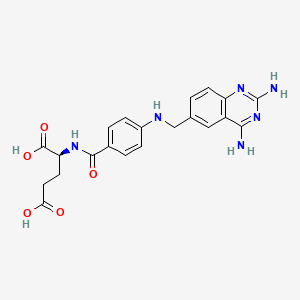
Deazaminopterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deazaminopterin, also known as 10-propargyl-10-deazaaminopterin, is a synthetic antifolate compound. It is structurally related to methotrexate, a well-known chemotherapeutic agent. This compound has shown superior antitumor efficacy in various preclinical models, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of deazaminopterin involves multiple steps, starting with the preparation of key intermediates such as 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This intermediate is then subjected to peptide formation and ester hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as thermal analysis, IR spectroscopy, and X-ray powder diffraction are employed to characterize the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Deazaminopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include methanol, chloroform, and dichloromethane. Reaction conditions such as temperature, pH, and solvent choice are carefully optimized to achieve the desired transformations .
Major Products: The major products formed from these reactions include various polymorphic forms of this compound, each with distinct physical and chemical properties. These polymorphs are characterized by techniques such as scanning electron microscopy and digital optical microscopy .
Wissenschaftliche Forschungsanwendungen
Deazaminopterin has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of antifolates and their interactions with various biological targets.
Biology: In biological research, this compound is employed to investigate the mechanisms of folate metabolism and its role in cellular processes.
Medicine: Medically, this compound is being explored as a treatment for various cancers, including non-small cell lung cancer and peripheral T-cell lymphoma. Its superior antitumor efficacy and limited toxicity make it a promising candidate for further clinical development .
Industry: In the pharmaceutical industry, this compound is used to develop new antifolate drugs with improved efficacy and safety profiles .
Wirkmechanismus
Deazaminopterin exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for folate metabolism. This inhibition leads to the depletion of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. As a result, DNA synthesis is disrupted, leading to cell death. This compound also exhibits high affinity for the reduced folate carrier-1 and folylpolyglutamate synthetase, enhancing its uptake and retention in tumor cells .
Vergleich Mit ähnlichen Verbindungen
- Methotrexate
- 10-ethyl-10-deazaaminopterin
- 10-methyl-10-deazaaminopterin
Comparison: Compared to methotrexate, deazaminopterin has shown greater antitumor effects in preclinical models. It also has a higher affinity for folate transporters and enzymes involved in folate metabolism, leading to increased intracellular accumulation and efficacy . The unique structural modifications in this compound, such as the propargyl group, contribute to its enhanced activity and reduced toxicity .
Eigenschaften
CAS-Nummer |
18921-68-1 |
|---|---|
Molekularformel |
C21H22N6O5 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c22-18-14-9-11(1-6-15(14)26-21(23)27-18)10-24-13-4-2-12(3-5-13)19(30)25-16(20(31)32)7-8-17(28)29/h1-6,9,16,24H,7-8,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27) |
InChI-Schlüssel |
IOLLERXPKZGYRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Deazaminopterin; CB 3702; CB-3702; CB3702; NCS 529860; NCS-529860; NCS529860; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



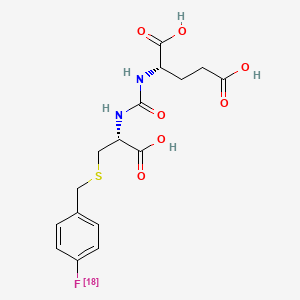
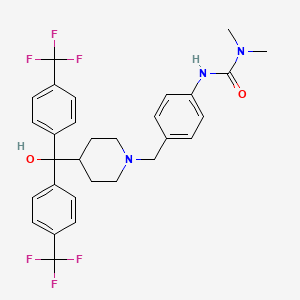



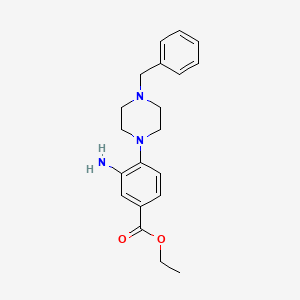
![2-[4-bromo-2-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenoxy]acetic acid](/img/structure/B1669895.png)
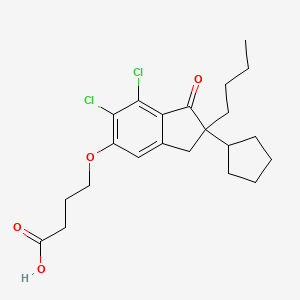


![Methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669903.png)
